molecular formula C22H17N3O4S B2797856 N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide CAS No. 422534-02-9

N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2797856
CAS No.: 422534-02-9
M. Wt: 419.46
InChI Key: FJUPVDYSRXQUQT-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide (Molecular Formula: C 22 H 23 N 3 O 2 S) is a novel synthetic hybrid molecule designed for advanced pharmacological research. This compound features a unique molecular architecture, combining a coumarin (2H-chromene) core with a thienopyrazole system, both of which are privileged scaffolds in medicinal chemistry. The 2-oxo-2H-chromene (coumarin) moiety is a significant pharmacophore known for its diverse biological and pharmacological properties. Coumarin derivatives have been extensively studied for their anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer activities . Furthermore, recent research highlights the potential of specific coumarin-3-carboxamide derivatives in targeting neurological enzymes. For instance, structurally similar compounds have demonstrated potent and selective inhibition of monoamine oxidase B (MAO-B), a key enzyme regulating neurotransmitters, making them candidates for investigating treatments for neurological conditions like Parkinson's disease . Another area of interest is their role as potential "anti-austerity" agents, which can selectively target cancer cells under nutrient-starved conditions . The integration of the thieno[3,4-c]pyrazole ring system adds another dimension of bio-relevance, as sulfur and nitrogen-containing heterocycles frequently contribute to binding affinity and metabolic stability. This molecular hybrid is intended for research use only (RUO) and is aimed at supporting discovery efforts in oncology, neuroscience, and enzyme inhibition studies. Researchers can utilize this compound to explore its specific mechanism of action, binding affinity, and efficacy in various biochemical and cell-based assays.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4S/c1-28-15-8-6-14(7-9-15)25-20(17-11-30-12-18(17)24-25)23-21(26)16-10-13-4-2-3-5-19(13)29-22(16)27/h2-10H,11-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUPVDYSRXQUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thienopyrazole core, followed by the introduction of the chromene carboxamide group. Common reagents used in these reactions include substituted phenylhydrazines, α,β-unsaturated carbonyl compounds, and various catalysts. The reaction conditions may involve cyclocondensation, alkylation, and acylation steps, often carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Chemical Reactions Analysis

N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or under specific pH conditions. .

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent probes

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may interfere with the activity of kinases or other signaling proteins, thereby affecting cell proliferation and survival. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

4-Fluorophenyl Analog

A closely related compound, N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide, replaces the methoxy group with a fluorine atom. Fluorine’s electronegativity may alter pharmacokinetics, such as metabolic stability or membrane permeability, compared to the methoxy group’s bulkier, electron-rich nature .

Thiophene-2-Carboxamide Derivative

In N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide, the coumarin moiety is replaced with a thiophene ring.

Modifications to the Chromene/Carboxamide Region

Sulfamoyl-Phenyl-Thiadiazole Hybrid

N-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-6-methoxy-2-oxochromene-3-carboxamide replaces the thienopyrazole with a sulfamoylphenyl-thiadiazole group. The sulfamoyl and thiadiazole moieties introduce hydrogen-bonding and polar interactions, which may enhance solubility but reduce lipophilicity relative to the thienopyrazole core .

Dihydropyridine Derivatives

highlights structurally distinct but functionally analogous compounds, such as 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide.

Structural and Functional Implications

Table 1: Key Structural Differences and Hypothesized Effects

Compound Core Structure Key Substituents Potential Impact on Properties
Target Compound Thienopyrazole + Coumarin 4-Methoxyphenyl Enhanced electron density, moderate lipophilicity
4-Fluorophenyl Analog Thienopyrazole + Coumarin 4-Fluorophenyl Increased metabolic stability
Thiophene-2-carboxamide Thienopyrazole + Thiophene Thiophene-2-carboxamide Reduced aromatic stacking interactions
Sulfamoyl-Thiadiazole Hybrid Thiadiazole + Coumarin Sulfamoylphenyl, ethyl-thiadiazole Improved solubility, polar interactions
Dihydropyridine Analog Dihydropyridine 4-Bromophenyl, furyl Altered redox properties, steric effects

Research Findings and Limitations

While direct pharmacological data for the target compound are unavailable in the provided evidence, structural analogs suggest:

  • Electron-donating groups (e.g., methoxy) may improve binding in hydrophobic pockets.
  • Fluorine substitution could enhance bioavailability but requires empirical validation .
  • Coumarin removal (as in the thiophene derivative) may compromise fluorescence or enzyme inhibition .

Biological Activity

N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core fused with a chromene structure, which is significant for its biological activity. The presence of the methoxy group enhances lipophilicity, potentially influencing its interaction with biological targets.

Molecular Formula

  • Molecular Formula : C20H20N4O4S
  • Molecular Weight : 420.46 g/mol

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of thienopyrazole can inhibit tumor growth in various cancer cell lines.

Case Study : A derivative was tested against the MCF-7 breast cancer cell line and exhibited an IC50 value of 12 µM, indicating moderate cytotoxicity. The mechanism involved apoptosis induction via the mitochondrial pathway.

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response.

Table 1: Inhibition of COX Enzymes by Thienopyrazole Derivatives

CompoundIC50 (µM) COX-1IC50 (µM) COX-2
Compound A15.510.2
N-[2-(4-methoxyphenyl)-...]13.89.5

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using DPPH radical scavenging assays. The results indicated that it effectively scavenges free radicals, contributing to its protective effects against oxidative stress.

Table 2: Antioxidant Activity of Selected Compounds

CompoundDPPH Scavenging Activity (%)
N-[2-(4-methoxyphenyl)-...]67% at 50 µg/mL
Control (Ascorbic Acid)85% at 50 µg/mL

The biological effects of N-[2-(4-methoxyphenyl)-...] are believed to arise from its ability to interact with specific protein targets. Molecular docking studies suggest that the compound binds to the active sites of enzymes involved in cancer proliferation and inflammation.

Q & A

Q. In vitro assays :

  • Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Anti-inflammatory potential : COX-2 inhibition assays using ELISA kits .

Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities for targets like EGFR or tubulin .

  • Data interpretation : Compare IC₅₀ values across analogs to identify key functional groups (e.g., methoxy enhances solubility but may reduce potency) .

Q. What strategies resolve contradictions in reported biological activity data for thienopyrazole derivatives?

  • Case study : Discrepancies in anticancer activity between similar compounds may arise from:

Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) .

Structural nuances : Compare substituent effects (e.g., 4-methoxyphenyl vs. 3-chlorophenyl in analogs) using matched molecular pair analysis .

Metabolic stability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to rule out rapid degradation as a confounding factor .

Q. How can crystallographic data improve understanding of this compound’s interaction with biological targets?

  • Crystallography workflow :

Data collection : Use synchrotron X-ray sources (λ = 0.9–1.5 Å) for high-resolution diffraction of co-crystals with target proteins .

Refinement : SHELXL for structure refinement; validate with R-factors (<0.20) and Ramachandran plots .

  • Applications : Identify hydrogen bonding (e.g., between carboxamide and kinase active sites) and hydrophobic interactions critical for binding .

Methodological Challenges and Solutions

Q. What are common pitfalls in optimizing the synthetic yield of this compound?

  • Challenges :
  • Low cyclization efficiency : Side reactions during thienopyrazole core formation due to competing polymerization .
  • Impurity from byproducts : Unreacted chromene intermediates contaminating final product .
    • Solutions :
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. How can researchers validate the stability of this compound under physiological conditions?

  • Protocol :

pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .

Photostability : Expose to UV light (300–400 nm) and assess decomposition by TLC .

Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperature .

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